molecular formula C14H13ClN2O2 B5798167 2-(2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide

2-(2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide

Cat. No. B5798167
M. Wt: 276.72 g/mol
InChI Key: PTIRMUMKVXZPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as AC-262536, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). SARMs are a group of compounds that selectively bind to androgen receptors in the body, which are responsible for regulating the development and maintenance of male sex characteristics. AC-262536 has been shown to have potential applications in scientific research, particularly in the field of sports medicine and performance enhancement.

Mechanism of Action

2-(2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide works by selectively binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male sex characteristics. By binding to these receptors, 2-(2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide can stimulate the production of muscle tissue and increase muscle strength.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have several biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, as well as improve bone density. It has also been shown to have a positive effect on lipid metabolism, which can lead to improved cardiovascular health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is its selectivity for androgen receptors. This makes it a useful tool for studying the effects of androgens on the body, particularly in the context of muscle growth and development. However, one limitation of using 2-(2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is its potential for off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2-(2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One area of interest is the development of new treatments for muscle wasting and other conditions that result in muscle loss. Another area of interest is the development of new performance-enhancing drugs for athletes. Additionally, further research is needed to better understand the mechanism of action of 2-(2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide and its potential for off-target effects.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is a complex process that involves several steps. The first step is the synthesis of 2-chlorophenol from phenol. This is followed by the reaction of 2-chlorophenol with 2-bromoethanol to form 2-(2-chlorophenoxy)ethanol. The final step involves the reaction of 2-(2-chlorophenoxy)ethanol with 6-methyl-2-pyridinecarboxylic acid to form 2-(2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of sports medicine and performance enhancement. It has been shown to selectively bind to androgen receptors in the body, which can lead to increased muscle mass and strength. This makes it a promising candidate for the development of new treatments for muscle wasting and other conditions that result in muscle loss.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-10-5-4-8-13(16-10)17-14(18)9-19-12-7-3-2-6-11(12)15/h2-8H,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIRMUMKVXZPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide

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